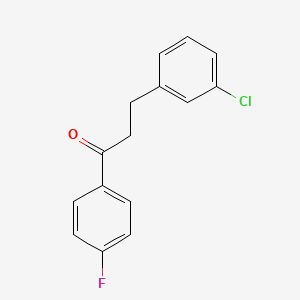

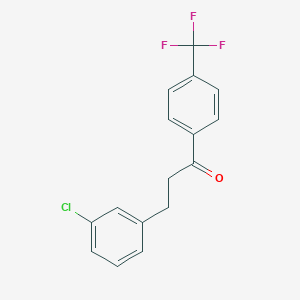

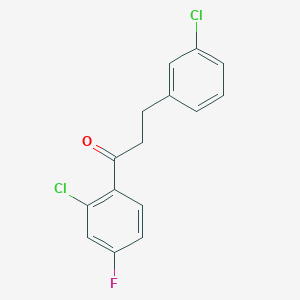

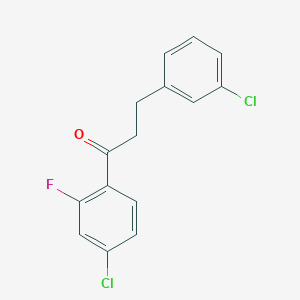

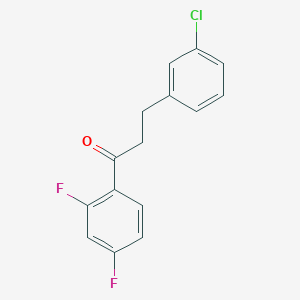

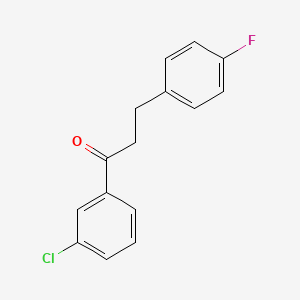

3'-Chloro-3-(4-fluorophenyl)propiophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the synthesis of chalcone derivatives . Another method includes a synthetic route involving perbromination followed by protection of specific positions on the thiophene ring and subsequent bromine/fluorine exchange . These methods indicate that the synthesis of "3'-Chloro-3-(4-fluorophenyl)propiophenone" could potentially be achieved through similar synthetic strategies, involving halogenation and condensation steps.

Molecular Structure Analysis

Single crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds, as seen in the studies of various chalcone derivatives . The molecular structure is crucial for understanding the reactivity and physical properties of the compound. For instance, the dihedral angles between terminal rings in chalcone derivatives can influence the molecule's overall shape and reactivity .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various chemical reactions. For example, the electropolymerization of thiophenic monomers has been attempted, although with limited success . Organotin esterification is another reaction that has been performed on related compounds, leading to a range of organotin esters with different properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. FT-Raman and FT-IR spectroscopy have been used to record and interpret the vibrational spectra of chalcone derivatives . Computational methods such as DFT calculations provide insights into the electronic properties, including HOMO and LUMO energies, molecular electrostatic potential surfaces, and reactivity descriptors . These studies suggest that "3'-Chloro-3-(4-fluorophenyl)propiophenone" would likely exhibit similar spectroscopic features and electronic properties.

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

Research in the field of organic chemistry has led to the synthesis of complex compounds related to 3'-Chloro-3-(4-fluorophenyl)propiophenone. For example, Satheeshkumar et al. (2017) synthesized compounds from amino benzophenones, exploring their photo-physical properties and chemical reactivity through quantum chemical studies (Satheeshkumar et al., 2017).

Asymmetric Synthesis in Drug Development

Choi et al. (2010) focused on asymmetric synthesis using Saccharomyces cerevisiae reductase, targeting compounds like 3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This approach highlights the role of microbial reductases in generating enantiomerically pure compounds, relevant to pharmaceutical research (Choi et al., 2010).

Material Science and Polymer Research

In material science, polymers incorporating chloro and fluoro phenyl groups have been synthesized. For instance, Humanski et al. (2018) synthesized novel polymers using trisubstituted ethylenes, demonstrating applications in material science due to their unique thermal and structural properties (Humanski et al., 2018).

Photophysics and Electrochemistry

The study of photophysics and electrochemistry is another application. Soudan et al. (2000) investigated the electrochemical modification of polythiophene films, shedding light on the potential use of such compounds in electronic and optoelectronic devices (Soudan et al., 2000).

Liquid Crystal Technology

G. Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using derivatives of prop-2-enoates, which includes fluoro-substituted phenols. This research is significant for the development of advanced liquid crystal displays (LCDs) (Hegde et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3’-Chloro-3-(4-fluorophenyl)propiophenone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Result of Action

The molecular and cellular effects of 3’-Chloro-3-(4-fluorophenyl)propiophenone’s action are currently unknown

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASITHZZCXMUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644575 | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-19-9 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.